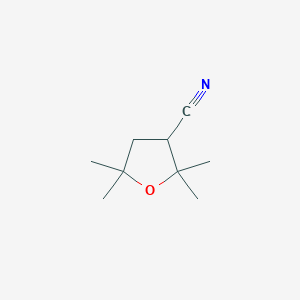
2,2,5,5-Tetramethyloxolane-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,5,5-Tetramethyloxolane (TMO) is a heterocyclic compound with the formula C8H16O . It has been identified and demonstrated as a safer solvent to replace toluene, THF, and hydrocarbons in a handful of applications . It can be seen as a derivative of tetrahydrofuran (oxolane) with four methyl groups replacing four hydrogen atoms on each of the carbon atoms in the ring that are adjacent to the oxygen .
Synthesis Analysis
TMO has been synthesized from readily available and potentially renewable feedstocks . Bio-based TMO was synthesized from methyl levulinate, a by-product of the sugar dehydration step during the production of 2,5-furandicarboxylic acid . Methyl levulinate underwent triple methylation using methyl magnesium chloride (MeMgCl) to yield 2,5-dimethylhexane-2,5-diol (DHL) in high yields of 89.7%.Molecular Structure Analysis
TMO is a cyclic ether but has properties and performance remarkably similar to toluene in many applications . The absence of hydrogen atoms adjacent to the oxygen means that TMO does not form peroxides, unlike other common ethers such as tetrahydrofuran, diethyl ether, and CPME .Chemical Reactions Analysis
The atmospheric chemistry of TMO was investigated in laboratory-based experiments and computational calculations . Results from both absolute and relative rate studies demonstrated that the reaction OH + TMO proceeds with a rate coefficient k1 (296 K) = (3.1±0.4) cm3 molecule−1 s−1 .Physical And Chemical Properties Analysis
TMO exhibits similar solvent properties to common hydrocarbon solvents, particularly toluene . It has a clear colorless appearance, a density of 0.811 g/cm3 at 25°C, a melting point of -92°C, and a boiling point of 112°C .科学的研究の応用
Atmospheric Chemistry
Application Summary
TMO is a promising “green” solvent replacement for toluene. Its atmospheric chemistry was investigated in laboratory-based experiments and computational calculations .
Method of Application
The atmospheric chemistry of TMO was studied via gas-phase reactions with OH and Cl radicals .
Results
The reaction OH + TMO proceeds with a rate coefficient k1 (296K) = (3.1±0.4) cm3 molecule−1 s−1, a factor of 3 smaller than predicted by recent structure–activity relationships . An estimated atmospheric lifetime of τ1≈3 d was calculated for TMO, approximately 50% longer than toluene .
Green Solvent
Application Summary
TMO has been identified and demonstrated as a safer solvent to replace toluene, THF, and hydrocarbons .
Method of Application
Several bio-based routes to TMO are presented and assessed for greenness, assisted by the CHEM21 Metrics Toolkit and BioLogicTool plots .
Results
Bio-based TMO was synthesised via one of these routes; from methyl levulinate supplied by Avantium, a by-product of the sugar dehydration step during the production of 2,5-furandicarboxylic acid .
Conversion of Diol
Application Summary
TMO is used in the conversion of diol .
Method of Application
The final step has been patented by Nitto .
Results
The conversion of diol was achieved with 100% selectivity for TMO .
Catalyst-Free Amidation Reaction
Application Summary
TMO is used in catalyst-free amidation reactions .
Method of Application
The specific method of application in this context is not detailed in the available resources .
Results
The results or outcomes of this application are not specified in the available resources .
Pressure-Sensitive Adhesive (PSA) Production
Application Summary
TMO is used in the production of pressure-sensitive adhesives (PSAs) .
Results
Polyperoxide Production
Application Summary
TMO is used in the production of polyperoxide .
Method of Application
DHN polyperoxide (1 g), 2,2,5,5-tetramethyloxolane (10 mL) and 10% Pd/C (500 mg) were added to a 20 mL Hastelloy steel autoclave .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2,2,5,5-tetramethyloxolane-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-8(2)5-7(6-10)9(3,4)11-8/h7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPHPDRFGNSVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,5-Tetramethyloxolane-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

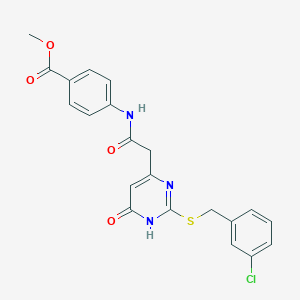
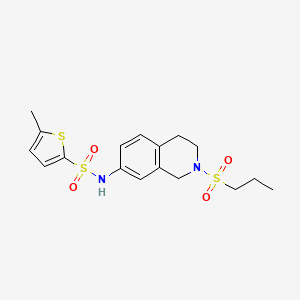
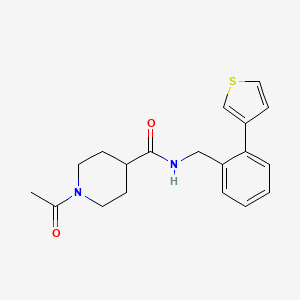
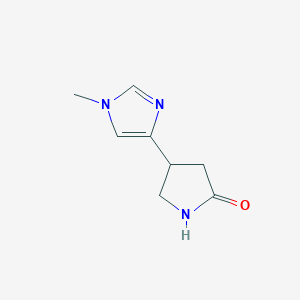
![Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2800187.png)
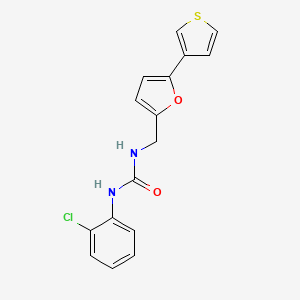
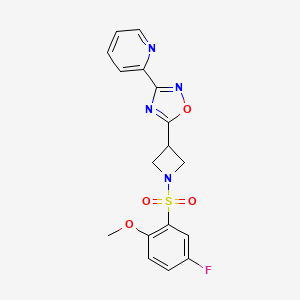
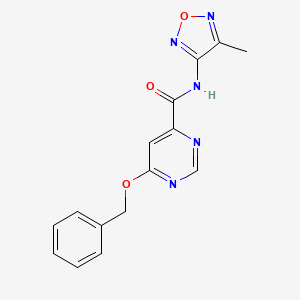
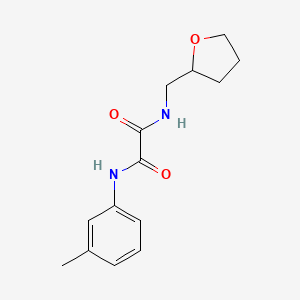
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2800194.png)
![Butyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H,9H-1,3-diazaperhydroepino[1,2-h]purin-3-yl]acetate](/img/structure/B2800196.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2800199.png)
![[1-(2-Chlorophenyl)cyclopropyl]methanamine](/img/structure/B2800200.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2800201.png)